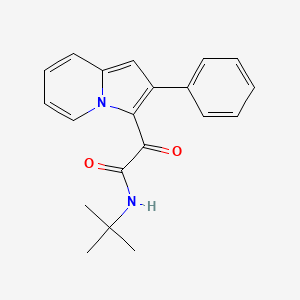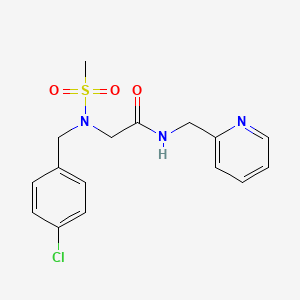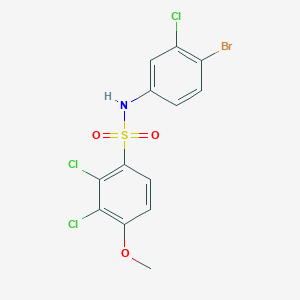
N-(1-ethyl-4-piperidinyl)-2,3,4,5,6-pentafluorobenzamide
説明
N-(1-ethyl-4-piperidinyl)-2,3,4,5,6-pentafluorobenzamide, commonly known as JNJ-42165279, is a novel and potent inhibitor of the human voltage-gated sodium channel Nav1.7. Nav1.7 is a crucial target for the treatment of chronic pain, and JNJ-42165279 has shown great potential in preclinical studies as a non-opioid pain reliever.
作用機序
JNJ-42165279 selectively blocks the Nav1.7 channel, which is predominantly expressed in peripheral sensory neurons and plays a crucial role in the transmission of pain signals. By blocking Nav1.7, JNJ-42165279 reduces the excitability of sensory neurons, thereby reducing the transmission of pain signals to the central nervous system.
Biochemical and Physiological Effects:
JNJ-42165279 has been shown to reduce the firing of action potentials in sensory neurons, indicating its ability to reduce the excitability of these neurons. JNJ-42165279 has also been shown to reduce the release of neurotransmitters, such as substance P and calcitonin gene-related peptide, which are involved in the transmission of pain signals. In addition, JNJ-42165279 has been shown to have a favorable safety profile and does not induce respiratory depression, a common side effect of opioid pain relievers.
実験室実験の利点と制限
JNJ-42165279 has several advantages for lab experiments. It is a potent and selective inhibitor of Nav1.7, making it an ideal tool for studying the role of Nav1.7 in pain transmission. JNJ-42165279 also has a favorable safety profile, making it suitable for in vivo studies. However, JNJ-42165279 has some limitations. It is not orally bioavailable and must be administered via injection, which can limit its use in certain experiments. In addition, JNJ-42165279 has a relatively short half-life, which may require frequent dosing in some experiments.
将来の方向性
For research on JNJ-42165279 include further preclinical studies to determine its efficacy in different pain models and its safety profile in long-term use. Clinical trials will also be needed to determine the safety and efficacy of JNJ-42165279 in humans. In addition, JNJ-42165279 may have potential applications in other conditions, such as epilepsy and migraine, where Nav1.7 has been implicated.
科学的研究の応用
JNJ-42165279 has been extensively studied in preclinical models for its potential use as a non-opioid pain reliever. In animal models, JNJ-42165279 has been shown to reduce pain behaviors in response to various stimuli, including mechanical, thermal, and chemical stimuli. JNJ-42165279 has also been shown to have a favorable safety profile and does not induce respiratory depression, a common side effect of opioid pain relievers.
特性
IUPAC Name |
N-(1-ethylpiperidin-4-yl)-2,3,4,5,6-pentafluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F5N2O/c1-2-21-5-3-7(4-6-21)20-14(22)8-9(15)11(17)13(19)12(18)10(8)16/h7H,2-6H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPMDFXSDKSBCIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(CC1)NC(=O)C2=C(C(=C(C(=C2F)F)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F5N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6-[(2-ethoxyphenoxy)methyl]-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4719878.png)

![N-[4-(acetylamino)-2-methylphenyl]-2-(4-morpholinyl)acetamide](/img/structure/B4719886.png)

![5-[(2-chlorophenoxy)methyl]-N-[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl]-2-furamide](/img/structure/B4719894.png)
![N-{2-[(2,6-dichlorobenzyl)thio]ethyl}-2-(2-methoxyphenoxy)acetamide](/img/structure/B4719898.png)
![2-[(2,6-dichlorobenzyl)thio]-N-(3,4-difluorophenyl)acetamide](/img/structure/B4719905.png)
![N-{1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-3,5-dimethyl-1H-pyrazol-4-yl}-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]butanamide](/img/structure/B4719924.png)
![N-({[4-(diethylamino)-2-methylphenyl]amino}carbonothioyl)-2-methoxy-3-methylbenzamide](/img/structure/B4719932.png)


![5-[3-(2-furyl)-2-propen-1-ylidene]-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4719957.png)
